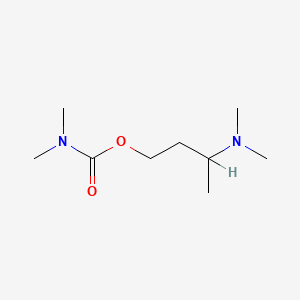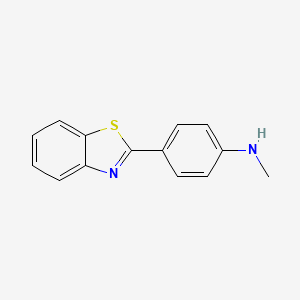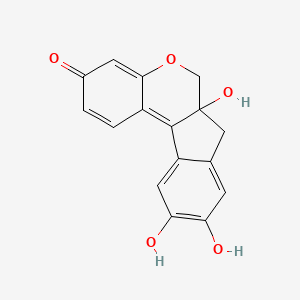
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-7-benzofuranyl)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML016: is a maintenance liquid primarily used for cleaning and maintaining inkjet printers. It is designed to ensure the smooth operation of the printer by preventing clogging and maintaining the quality of the print heads. The compound is known for its effectiveness in dissolving and removing ink residues, thereby extending the lifespan of the printer.
Wissenschaftliche Forschungsanwendungen
Chemistry: ML016 is used as a solvent and reagent in various chemical reactions due to its stability and reactivity. It is particularly useful in organic synthesis and analytical chemistry.
Biology: In biological research, ML016 is used to clean and maintain laboratory equipment, ensuring the accuracy and reliability of experimental results.
Medicine: While not directly used in medical treatments, ML016 plays a crucial role in maintaining medical imaging equipment, such as inkjet printers used for printing medical images.
Industry: ML016 is widely used in the printing industry to maintain the performance of inkjet printers. It ensures high-quality prints and reduces the frequency of printer maintenance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary component of ML016 is 3-methoxy-N,N-dimethylpropionamide . The synthesis of this compound involves the reaction of 3-methoxypropionyl chloride with dimethylamine under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of ML016 involves the large-scale synthesis of 3-methoxy-N,N-dimethylpropionamide . The process includes:
Reacting 3-methoxypropionyl chloride: with in a solvent such as .
Purification: of the product through distillation or recrystallization to achieve the desired purity.
Quality control: measures to ensure the consistency and effectiveness of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: ML016 can undergo hydrolysis in the presence of water, leading to the formation of and .
Oxidation: The compound can be oxidized under specific conditions to form .
Substitution: ML016 can participate in substitution reactions where the group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation: Oxidizing agents such as or .
Substitution: Nucleophiles such as or under appropriate conditions.
Major Products:
- 3-methoxypropionic acid
- Dimethylamine
Wirkmechanismus
Molecular Targets and Pathways: The primary mechanism of action of ML016 involves the dissolution of ink residues. The 3-methoxy-N,N-dimethylpropionamide molecule interacts with the ink particles, breaking them down and preventing them from clogging the print heads. This action is facilitated by the solvent properties of the compound, which allow it to penetrate and dissolve the ink residues effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N,N-dimethylformamide (DMF)
- N,N-dimethylacetamide (DMAc)
- N-methyl-2-pyrrolidone (NMP)
Comparison:
- N,N-dimethylformamide (DMF): Similar to ML016, DMF is a solvent used in various chemical reactions. DMF has a higher boiling point and is more toxic compared to ML016.
- N,N-dimethylacetamide (DMAc): DMAc is another solvent with similar properties to ML016. It is used in the production of synthetic fibers and plastics. DMAc is more volatile and has a higher toxicity level.
- N-methyl-2-pyrrolidone (NMP): NMP is a versatile solvent used in the electronics and pharmaceutical industries. It has a higher boiling point and is more polar compared to ML016, making it suitable for different applications.
Uniqueness of ML016: ML016 stands out due to its specific formulation for maintaining inkjet printers. Its effectiveness in dissolving ink residues and its relatively low toxicity make it a preferred choice for this application.
Eigenschaften
CAS-Nummer |
352553-38-9 |
|---|---|
Molekularformel |
C20H15ClO6 |
Molekulargewicht |
386.8 g/mol |
IUPAC-Name |
3-(3-benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione |
InChI |
InChI=1S/C20H15ClO6/c1-9(22)13(10(2)23)15-16(21)19(26)18(25)14-12(8-27-20(14)15)17(24)11-6-4-3-5-7-11/h3-8,13,25-26H,1-2H3 |
InChI-Schlüssel |
IIXFNJQVQREYEM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1=C2C(=C(C(=C1Cl)O)O)C(=CO2)C(=O)C3=CC=CC=C3)C(=O)C |
Kanonische SMILES |
CC(=O)C(C1=C2C(=C(C(=C1Cl)O)O)C(=CO2)C(=O)C3=CC=CC=C3)C(=O)C |
Synonyme |
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid](/img/structure/B1663156.png)
![9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1663157.png)
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole](/img/structure/B1663158.png)
![4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663161.png)

![1-[4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B1663165.png)
![4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid](/img/structure/B1663166.png)
![2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1663168.png)
![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)

![2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B1663173.png)
![5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B1663176.png)

![N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1663178.png)